

Using "Antibacterial agent 103" in combination with other antibiotics

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Compound of Interest

Compound Name: Antibacterial agent 103

Cat. No.: B15140948

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Application Note: ANT-103

Topic: Synergistic Antibacterial Activity of "**Antibacterial Agent 103**" in Combination with Beta-Lactam Antibiotics Against Resistant Pathogens.

Audience: Researchers, scientists, and drug development professionals.

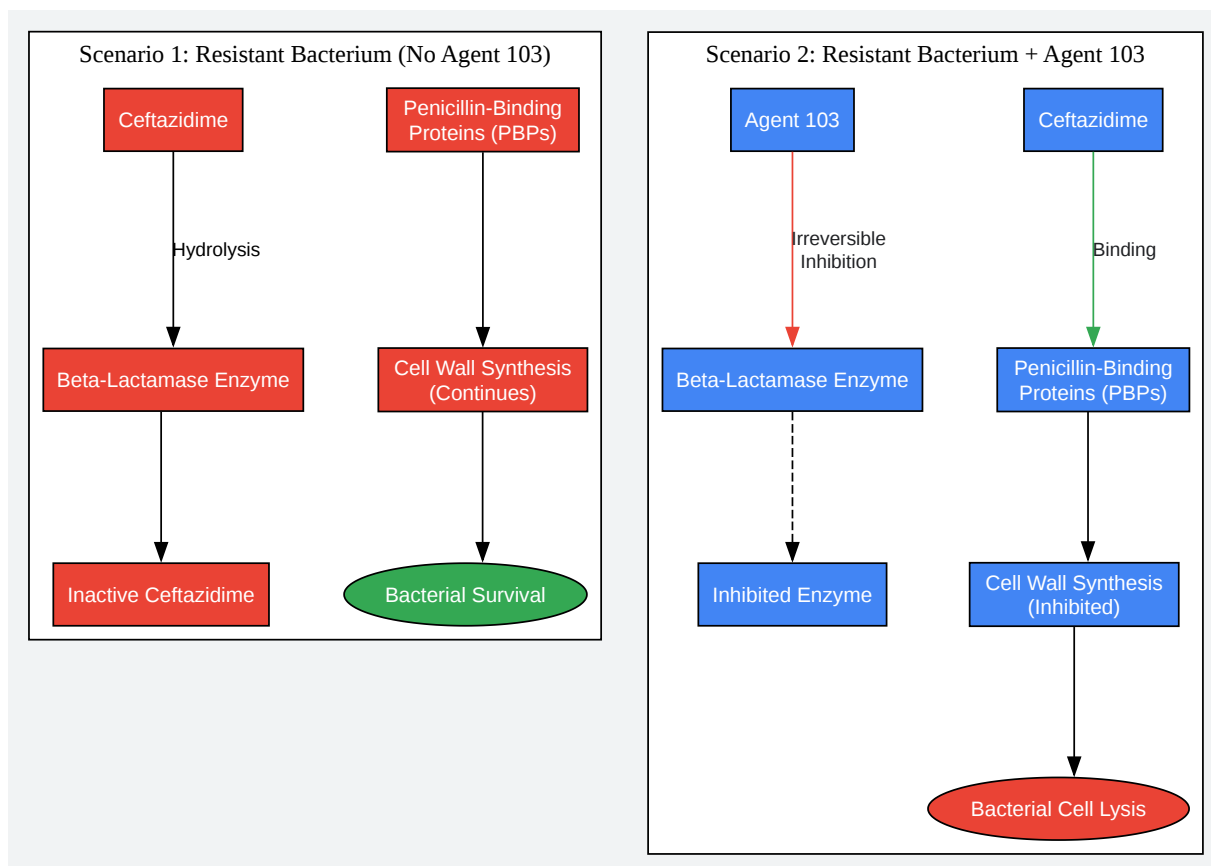
Introduction

The rise of antibiotic resistance is a critical global health challenge. One of the primary mechanisms of resistance, particularly in Gram-negative bacteria, is the production of beta-lactamase enzymes, which inactivate beta-lactam antibiotics. "**Antibacterial Agent 103**" (hereinafter referred to as 'Agent 103') is a novel, potent inhibitor of a broad spectrum of beta-lactamase enzymes, including extended-spectrum beta-lactamases (ESBLs) and carbapenemases. By itself, Agent 103 possesses minimal antibacterial activity. However, when used in combination with a beta-lactam antibiotic, it can restore the antibiotic's efficacy against otherwise resistant bacterial strains. This application note provides detailed protocols for evaluating the synergistic potential of Agent 103 with a representative beta-lactam antibiotic, Ceftazidime, against a resistant strain of *Klebsiella pneumoniae*.

Mechanism of Action

Agent 103 functions by binding irreversibly to the active site of bacterial beta-lactamase enzymes. This inactivation prevents the enzymatic degradation of the partner beta-lactam

antibiotic (e.g., Ceftazidime), allowing it to reach its target, the Penicillin-Binding Proteins (PBPs), and inhibit bacterial cell wall synthesis, ultimately leading to cell lysis and death.



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Caption: Mechanism of Action: Agent 103 protects Ceftazidime from beta-lactamase degradation.

Quantitative Synergy Analysis: Checkerboard Assay

The synergistic effect of Agent 103 and Ceftazidime was quantified using a checkerboard microdilution assay against a Ceftazidime-resistant, ESBL-producing *Klebsiella pneumoniae* strain (ATCC® 700603™). The Fractional Inhibitory Concentration Index (FICI) was calculated to determine the nature of the interaction.

FICI Calculation: $FICI = FIC \text{ of Agent A} + FIC \text{ of Agent B}$

- $FIC \text{ of Agent A} = (\text{MIC of Agent A in combination}) / (\text{MIC of Agent A alone})$
- $FIC \text{ of Agent B} = (\text{MIC of Agent B in combination}) / (\text{MIC of Agent B alone})$

Interpretation:

- Synergy: $FICI \leq 0.5$
- Additive: $0.5 < FICI \leq 1.0$
- Indifference: $1.0 < FICI \leq 4.0$
- Antagonism: $FICI > 4.0$

Table 1: Summary of MIC and FICI values for Agent 103 and Ceftazidime

Compound	MIC Alone (µg/mL)	MIC in Combination (µg/mL)	FIC Index	FICI (Combined)	Interpretation
Ceftazidime	128	4	0.031	$\frac{0.031}{0.281}$	Synergy
Agent 103	32	8	0.250		

The data presented are representative and should be confirmed experimentally.

Experimental Protocols

Protocol: Checkerboard Microdilution Assay

This protocol details the method to assess the in vitro synergy between Agent 103 and a partner antibiotic.

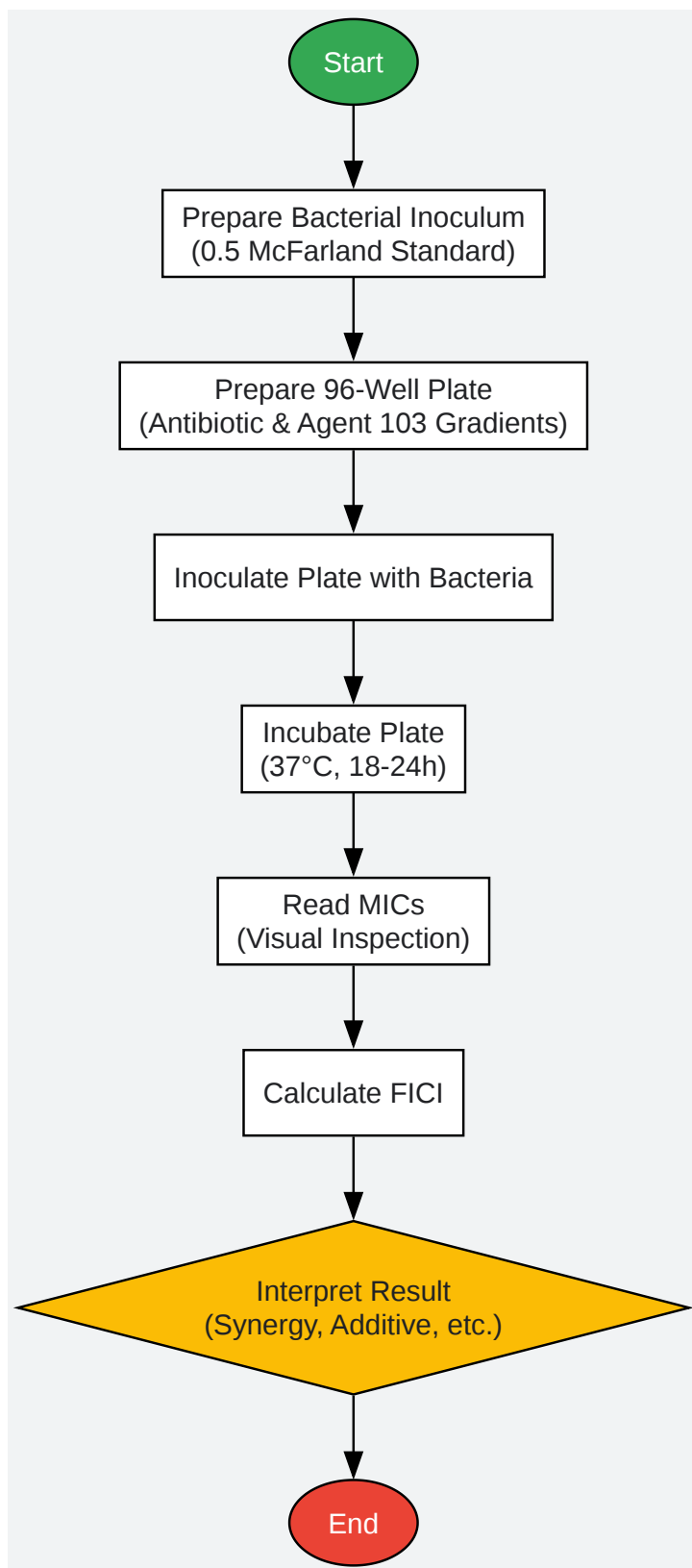
Materials:

- 96-well microtiter plates (U-bottom)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Resistant bacterial strain (e.g., *K. pneumoniae* ATCC® 700603™)
- Agent 103 stock solution
- Ceftazidime stock solution
- 0.5 McFarland turbidity standard
- Multichannel pipette

Procedure:

- Bacterial Inoculum Preparation:
 - Prepare a bacterial suspension from an overnight culture in CAMHB, adjusting the turbidity to match a 0.5 McFarland standard (approx. 1.5×10^8 CFU/mL).
 - Dilute this suspension 1:100 in CAMHB to achieve a concentration of approx. 1.5×10^6 CFU/mL. The final concentration in the wells will be 5×10^5 CFU/mL.
- Plate Preparation:
 - Dispense 100 µL of CAMHB into all wells of the 96-well plate.
 - Create a concentration gradient of Ceftazidime along the x-axis (e.g., columns 1-10) by serial dilution.

- Create a concentration gradient of Agent 103 along the y-axis (e.g., rows A-G) by serial dilution. This results in a matrix of different concentration combinations.
- Column 11 should contain the Ceftazidime dilutions only (MIC of antibiotic alone).
- Row H should contain the Agent 103 dilutions only (MIC of agent alone).
- Column 12 should contain only broth and inoculum (growth control).
- Inoculation:
 - Add 50 μ L of the prepared bacterial inoculum (1.5×10^6 CFU/mL) to each well, except for a sterility control well (broth only).
- Incubation:
 - Incubate the plate at 37°C for 18-24 hours.
- Data Analysis:
 - After incubation, determine the Minimum Inhibitory Concentration (MIC) for each compound alone and for each combination by identifying the lowest concentration that completely inhibits visible bacterial growth.
 - Calculate the FICI as described in Section 2.



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Caption: Experimental workflow for the checkerboard microdilution synergy assay.

Protocol: Time-Kill Kinetic Assay

This assay evaluates the bactericidal or bacteriostatic effects of the combination over time.

Materials:

- Culture tubes with CAMHB
- Bacterial inoculum prepared as in 3.1
- Agent 103 and Ceftazidime
- Sterile saline for dilutions
- Agar plates for colony counting

Procedure:

- Prepare tubes with CAMHB containing:
 - No drug (Growth Control)
 - Ceftazidime at 1x MIC
 - Agent 103 at a fixed concentration (e.g., 8 µg/mL)
 - Ceftazidime (at synergistic concentration, e.g., 4 µg/mL) + Agent 103 (8 µg/mL)
- Inoculate all tubes with the bacterial suspension to a final density of $\sim 5 \times 10^5$ CFU/mL.
- Incubate at 37°C with shaking.
- At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
- Perform serial dilutions in sterile saline and plate onto agar plates.
- Incubate the plates overnight and count the colonies (CFU/mL).

- Plot \log_{10} CFU/mL versus time. Synergy is typically defined as a ≥ 2 - \log_{10} decrease in CFU/mL by the combination compared to the most active single agent.

Protocol: Murine Sepsis Model

This in vivo protocol is designed to test the efficacy of the combination therapy in a systemic infection model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

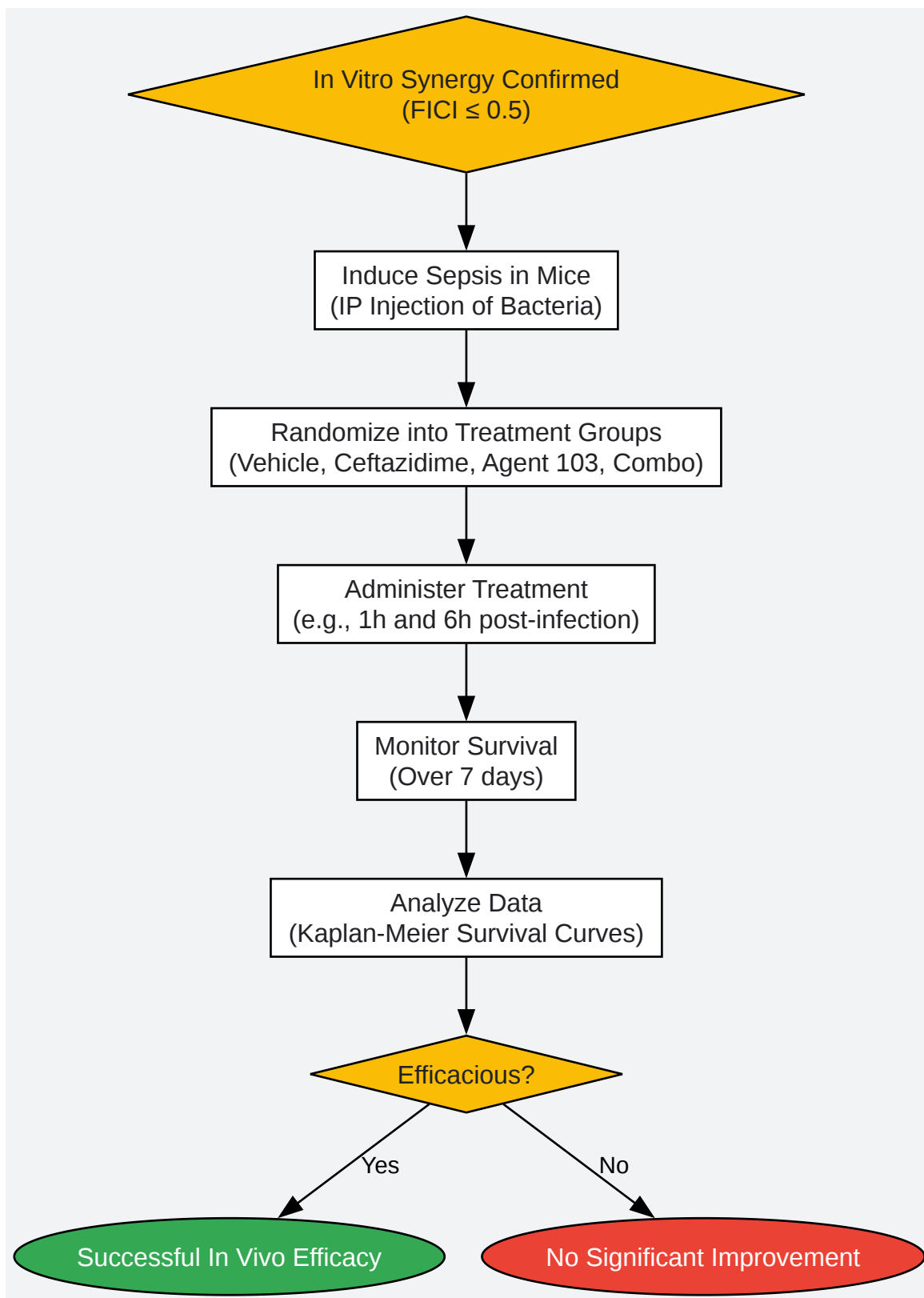
Materials:

- 6-8 week old female BALB/c mice
- Resistant *K. pneumoniae* strain
- Agent 103 and Ceftazidime formulated for injection (e.g., in saline)
- Mucin (to enhance infection)
- Syringes and needles

Procedure:

- Infection:
 - Prepare an infectious dose of *K. pneumoniae* (e.g., 1×10^7 CFU) suspended in 5% mucin.
 - Inject 0.5 mL of the bacterial suspension intraperitoneally (IP) into each mouse.
- Treatment Groups (n=10 per group):
 - Group 1: Vehicle control (saline)
 - Group 2: Ceftazidime alone (e.g., 50 mg/kg)
 - Group 3: Agent 103 alone (e.g., 25 mg/kg)
 - Group 4: Ceftazidime (50 mg/kg) + Agent 103 (25 mg/kg)

- Dosing:
 - Administer treatment via subcutaneous (SC) or intravenous (IV) injection at 1 and 6 hours post-infection.
- Monitoring and Endpoint:
 - Monitor mice for signs of distress and survival for a period of 7 days.
 - The primary endpoint is the percentage of surviving animals in each group.
- Data Analysis:
 - Compare survival curves between groups using a Kaplan-Meier survival analysis followed by a log-rank test. A statistically significant increase in survival in the combination group compared to single-agent and vehicle groups indicates in vivo efficacy.



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Caption: Logical workflow for evaluating the in vivo efficacy of combination therapy.

Conclusion

The combination of "**Antibacterial Agent 103**" with beta-lactam antibiotics like Ceftazidime presents a promising strategy to combat infections caused by resistant, beta-lactamase-producing bacteria. The protocols outlined in this note provide a robust framework for researchers to confirm the synergistic activity in vitro and validate the therapeutic potential in vivo. The strong synergistic interaction observed (FICI = 0.281) suggests that this combination can successfully restore antibiotic susceptibility and warrants further investigation in preclinical and clinical development.

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